molecular formula C22H16Cl2N4O3S B11421983 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11421983
M. Wt: 487.4 g/mol
InChI Key: INKMJCNWDALHHW-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrimidine ring, and multiple functional groups such as chloro, carbamoyl, and ethylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves multiple steps, including the formation of the benzofuran and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Formation of Pyrimidine Ring: This typically involves the condensation of amidines with β-dicarbonyl compounds.

    Introduction of Functional Groups: The chloro, carbamoyl, and ethylsulfanyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro groups could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups and ring systems, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H16Cl2N4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

5-chloro-N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16Cl2N4O3S/c1-2-32-22-25-11-15(24)18(28-22)20(29)27-17-14-8-3-4-9-16(14)31-19(17)21(30)26-13-7-5-6-12(23)10-13/h3-11H,2H2,1H3,(H,26,30)(H,27,29)

InChI Key

INKMJCNWDALHHW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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